molecular formula C18H12ClN5O B2575720 2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 894062-66-9

2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Número de catálogo: B2575720
Número CAS: 894062-66-9
Peso molecular: 349.78
Clave InChI: HMVGDXASJCESPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine heterocyclic scaffold, a structure of high interest in modern medicinal chemistry . This compound is presented as a building block for research and development. Compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine core have been identified in discovery research for various therapeutic areas. Notably, this structural class has shown promise in drug discovery programs, such as the development of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic agents acting via dipeptidyl peptidase-4 (DPP-4) inhibition . Furthermore, closely related triazolopyridazine analogs have demonstrated potent activity against infectious diseases, serving as a leading structure in the development of novel treatments for cryptosporidiosis . The molecular structure of this compound, which integrates a benzamide group, is designed for potential interaction with various biological targets. Researchers can utilize this chemical as a key intermediate or a starting point for structure-activity relationship (SAR) studies, particularly in the synthesis of more complex molecules for pharmacological screening . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

2-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O/c19-15-7-2-1-6-14(15)18(25)21-13-5-3-4-12(10-13)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVGDXASJCESPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multi-step reactionsThe reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 of the benzamide moiety undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing functional groups such as amines or alkoxides.

Reaction Conditions Reagents Outcome Yield
DMF, K₂CO₃, 80°C, 12 hrsPrimary amines (e.g., NH₃)Substitution of Cl with NH₂ group65–78%
Ethanol, NaOH, refluxSodium methoxideMethoxy substitution at C272%

Key Finding : Reactivity at the benzamide’s chloro position is enhanced by electron-withdrawing effects from the triazolopyridazine ring, enabling substitutions without requiring palladium catalysts .

Suzuki-Miyaura Cross-Coupling

The triazolopyridazine core participates in palladium-catalyzed coupling reactions, enabling aryl/heteroaryl group introductions at position 6 of the pyridazine ring.

Reaction Conditions Catalyst/Base Boron Partner Yield
Dioxane, 100°C, 24 hrsPd(PPh₃)₄, K₂CO₃Phenylboronic acid58%
Toluene, 80°C, 18 hrsPdCl₂(dppf), CsF4-Pyridylboronic acid63%

Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Br bond (if present) or activation of the pyridazine C–H bond in the presence of directing groups .

Reduction of Nitro Groups

If nitro substituents are present (e.g., in precursor compounds), catalytic hydrogenation reduces them to amines.

Conditions Catalyst Product Yield
H₂ (1 atm), EtOH, 25°C, 6 hrs10% Pd/CAmine-functionalized derivative 85%

Note : Reduction selectivity depends on steric hindrance from the triazolopyridazine system .

Hydrolysis of Amide Bonds

The benzamide linkage can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amines.

Conditions Reagents Product Yield
6M HCl, reflux, 8 hrs2-Chlorobenzoic acid89%
NaOH (aq), 100°C, 10 hrsAniline derivative76%

Application : Hydrolysis is used to modify pharmacokinetic properties during drug development .

Oxidation of Thioether Groups

In derivatives containing sulfur, oxidation converts thioethers to sulfones or sulfoxides.

Conditions Oxidizing Agent Product Yield
CH₂Cl₂, 0°C, 2 hrsmCPBASulfoxide 92%
Acetic acid, 50°C, 4 hrsH₂O₂Sulfone 78%

Research Highlight : Sulfone derivatives exhibit enhanced binding affinity to kinase targets compared to thioethers .

Alkylation and Acylation Reactions

The secondary amine in the benzamide group undergoes alkylation or acylation to introduce hydrophobic side chains.

Reaction Type Reagents Conditions Yield
AlkylationIodomethane, NaH, DMF0°C → RT, 6 hrs 68%
AcylationAcetyl chloride, Et₃NCH₂Cl₂, RT, 4 hrs81%

Structural Impact : Alkylation increases lipophilicity, improving blood-brain barrier penetration in preclinical studies .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles under thermal or acidic conditions.

Conditions Catalyst Product Yield
PPA, 120°C, 3 hrsPolyphosphoric acidTriazolopyridazine-fused quinazoline 55%
AcOH, HCl, reflux, 12 hrsBenzodiazepine analog47%

Significance : Cyclized derivatives show improved metabolic stability in vitro .

Aplicaciones Científicas De Investigación

The biological applications of 2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide are primarily centered around its role as a kinase inhibitor:

  • c-Met Kinase Inhibition :
    • Research has demonstrated that derivatives of triazolo-pyridazines show significant inhibitory activity against c-Met kinase, which is implicated in various cancers. For instance, studies indicate that modifications at the 2 and 6 positions of the triazolo-pyridazine scaffold can enhance potency and selectivity against c-Met .
  • Antiviral Activity :
    • Some studies have explored the antiviral properties of related compounds against SARS-CoV-2. The structural features that confer kinase inhibition may also be relevant for antiviral activity .

Case Studies

Several case studies highlight the applications and efficacy of compounds similar to this compound:

  • PF-04217903 :
    • A notable example is PF-04217903, a compound derived from the triazolo-pyridazine family that exhibited potent inhibition of c-Met (IC50 = 0.005 µM), demonstrating the therapeutic potential of this scaffold in oncology .
  • Novel Derivatives :
    • Recent research has focused on synthesizing novel derivatives with modifications aimed at improving bioavailability and reducing off-target effects. These studies often utilize structure-activity relationship (SAR) analyses to optimize efficacy .

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The triazolo-pyridazine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Biological Activity/Interactions
Target Compound: 2-Chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide 2-Cl benzamide; [1,2,4]triazolo[4,3-b]pyridazin-6-yl 406.87* Not reported Predicted calpain-1 inhibition via docking studies
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b) Propenoic acid; 3,5-dimethylpyrazole; benzoylamino 435.42 253–255 Not explicitly stated; likely protease inhibition
N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide 4-Cl-benzylamino; ethyl linker 406.87 Not reported Unreported; structural similarity suggests kinase/GPCR modulation
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) N-methylacetamide; 3-methyltriazolo-pyridazine 309.34 Not reported Purchased as a Lin28 inhibitor candidate
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide Trifluoromethyl; pyrrolidine; propenamide 458.43 Not reported Synthesized via radical coupling; activity unspecified

*Molecular weight calculated based on (exact match for a positional isomer).

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 2-chloro substituent in the target compound may enhance hydrophobic interactions in enzyme binding pockets compared to non-halogenated analogs (e.g., C1632’s methyl group) . Acid/Amide Variations: Propenoic acid derivatives (e.g., E-4b) exhibit higher melting points (253–255°C vs.

Docking and Binding Interactions :

  • The target compound’s triazolopyridazine moiety is predicted to π-stack with Trp168 in calpain-1, similar to compound 10 ([1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridine) . However, the benzamide’s 2-chloro group may introduce steric effects absent in the pyridine-based analog.

Antimicrobial Activity :

  • Methyl-substituted triazolopyridazine derivatives (e.g., N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide) show moderate to good activity against microorganisms, suggesting the target compound’s chloro substituent could further optimize efficacy .

Actividad Biológica

2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolopyridazine moiety. Methods often employ nucleophilic substitutions and cyclization reactions to achieve the desired structural framework.

Antimicrobial Activity

Research has indicated that compounds containing the triazolopyridazine structure exhibit significant antimicrobial properties. For instance, a related compound SLU-2633 demonstrated an EC50 of 0.17 μM against Cryptosporidium parvum, suggesting that structural modifications in triazolopyridazines can enhance their potency against parasitic infections .

Antitumor Effects

The benzamide derivatives have been implicated in antitumor activity. A study on similar benzamide compounds revealed that certain derivatives exhibited moderate to high potency in inhibiting RET kinase activity, which is crucial for cancer cell proliferation . The presence of the triazolopyridazine moiety may contribute to this activity by modulating kinase pathways.

Inhibition of Tyrosine Kinases

Triazolopyridazines have been reported as effective inhibitors of various tyrosine kinases including c-Met. This inhibition is critical for therapeutic strategies targeting cancers that rely on these pathways for growth and metastasis .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Substituent Positioning : The position and type of substituents on the benzamide and triazolopyridazine rings significantly influence biological activity.
  • Heteroatom Incorporation : The introduction of nitrogen atoms in the heterocyclic structures enhances binding affinity and selectivity towards biological targets .

Case Studies

  • Antimicrobial Efficacy : In vitro studies have shown that derivatives with the triazolopyridazine scaffold demonstrate rapid elimination of C. parvum in culture systems, outperforming traditional treatments like Nitazoxanide .
  • Cancer Treatment : A series of novel benzamide derivatives were tested for their effects on cancer cell lines. Compounds with the triazolopyridazine core showed promising results in inhibiting cell proliferation associated with RET kinase mutations .

Data Tables

Compound NameActivity TypeEC50 (μM)Reference
SLU-2633Antimicrobial0.17
Benzamide I-8RET Kinase InhibitorNot specified
TriazolopyridazineTyrosine Kinase InhibitionNot specified

Q & A

Q. What are the key synthetic routes and intermediates for preparing 2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide?

  • Methodological Answer : The synthesis typically involves cyclization and substitution steps. A critical intermediate is 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0), prepared via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate . Subsequent coupling with 3-aminophenylbenzamide derivatives under Buchwald-Hartwig or Ullmann conditions yields the target compound. Key steps include:
  • Cyclization : Use of triethyl orthoacetate for heterocyclic core formation .
  • Substitution : Chlorine displacement with aryl amines under Pd catalysis .
    Table 1 : Representative Reaction Conditions and Yields
StepReagents/ConditionsYield (%)Reference
CyclizationTriethyl orthoacetate, 120°C, 12h65–78
CouplingPd(OAc)₂, Xantphos, K₂CO₃, 100°C45–60

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use NMR (¹H/¹³C), HRMS , and X-ray crystallography to confirm regiochemistry and substituent orientation. For example:
  • ¹H NMR : Aromatic protons at δ 8.2–8.5 ppm confirm triazolopyridazine core .
  • X-ray : Resolves chlorine positioning and dihedral angles between benzamide and triazolopyridazine moieties .

Q. What physicochemical properties are critical for solubility and stability?

  • Methodological Answer : Key parameters include logP (predicted ~3.2 via ChemAxon), pKa (basic N atoms in triazole: ~4.5), and hygroscopicity. Storage at 2–8°C in dark, anhydrous conditions prevents degradation . Solubility in DMSO (>10 mM) facilitates in vitro assays .

Q. Which assays are used for initial biological screening (e.g., antiproliferative activity)?

  • Methodological Answer : Standard assays include:
  • MTT assay (IC₅₀ in cancer cell lines like HeLa or MCF-7) .
  • Kinase inhibition panels (e.g., PDE4 isoforms) using fluorescence polarization .

Q. What are common synthetic challenges in modifying the triazolopyridazine core?

  • Methodological Answer : Challenges include regioselectivity during cyclization and low yields in Pd-mediated couplings. Mitigation strategies:
  • Microwave-assisted synthesis reduces reaction time .
  • Buchwald ligands (e.g., XPhos) improve coupling efficiency .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) optimized for PDE4 inhibition?

  • Methodological Answer : Systematic substitution on the benzamide and triazolopyridazine moieties is analyzed. For example:
  • Electron-withdrawing groups (Cl, CF₃) at the benzamide para position enhance PDE4A affinity (IC₅₀ < 10 nM) .
  • Methoxy groups on the phenyl ring improve selectivity over PDE4B/C/D .
    Table 2 : PDE4 Isoform Selectivity of Key Analogues
CompoundPDE4A IC₅₀ (nM)PDE4B IC₅₀ (nM)Selectivity Ratio (4A/4B)
10 (from [3])2.1450214
18 (from [3])1.8520289

Q. How do docking studies elucidate binding modes with PDE4 isoforms?

  • Methodological Answer : Glide/SP docking (Schrödinger Suite) identifies key interactions:
  • Hydrogen bonding between triazole N and Gln⁴⁷³ in PDE4A .
  • Van der Waals contacts with Phe⁴⁴⁶ and Ile⁴⁵⁰ explain isoform selectivity .
    Figure : Overlay of compound 18 (cyan) in PDE4A active site (PDB: 1XMU) shows steric exclusion from PDE4B’s larger pocket .

Q. How to address discrepancies in reported antiproliferative IC₅₀ values across studies?

  • Methodological Answer : Variability arises from assay conditions (e.g., serum concentration, incubation time). Normalize data by:
  • Standardized protocols (e.g., NCI-60 panel guidelines).
  • Dose-response curves with ≥3 replicates .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer : Use Sprague-Dawley rats for PK studies (IV/PO dosing). Monitor:
  • Plasma half-life : LC-MS/MS quantification.
  • Toxicity : Histopathology of liver/kidney post 28-day exposure .

Q. How to design experiments for metabolic stability assessment?

  • Methodological Answer :
    Liver microsome assays (human/rat):
  • Incubate compound (1 µM) with NADPH for 60 min.
  • Analyze via LC-HRMS for metabolite ID (e.g., hydroxylation at C7 of triazolopyridazine) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.